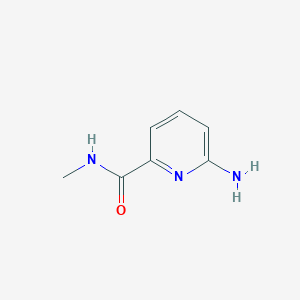

6-amino-N-methylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

6-amino-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKIEWSGUFDZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250316-47-2 | |

| Record name | 6-amino-N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Amino N Methylpyridine 2 Carboxamide

Established Synthetic Pathways for the Pyridine (B92270) Carboxamide Core

The traditional synthesis of 6-amino-N-methylpyridine-2-carboxamide typically involves a two-stage process: the synthesis of the 6-aminopyridine-2-carboxylic acid precursor, followed by an amidation reaction.

Precursor Synthesis and Functional Group Introduction

The key precursor for the target molecule is 6-aminopyridine-2-carboxylic acid. Several methods have been established for its synthesis, primarily involving the modification of commercially available pyridine derivatives.

One common approach starts from 2-chloronicotinic acid. In this method, the chloro group is displaced by an amino group through reaction with ammonia (B1221849), often in the presence of a reducing agent like iron powder or Raney nickel. The resulting 6-aminonicotinic acid is then oxidized to yield 6-aminopyridine-2-carboxylic acid nbinno.com.

Alternatively, pyridine-2,6-dicarboxylic acid can serve as a starting material. Reaction with ammonia in the presence of a reducing agent such as sodium borohydride leads to the reduction of one carboxylic acid group to an amino group, followed by decarboxylation to afford the desired 6-aminopyridine-2-carboxylic acid nbinno.com.

Another documented route involves the hydrolysis of 6-acetamidopicolinic acid. A suspension of 2-acetylaminopyridine-6-carboxylic acid in aqueous sodium hydroxide (B78521) is heated, followed by acidification with hydrochloric acid to precipitate 6-aminopyridine-2-carboxylic acid chemicalbook.com.

The following table summarizes these precursor synthesis methods:

| Starting Material | Reagents | Key Transformations | Product |

| 2-Chloronicotinic acid | 1. Ammonia, Reducing Agent (e.g., Fe, Raney Ni) 2. Oxidizing Agent | Nucleophilic aromatic substitution, Oxidation | 6-Aminopyridine-2-carboxylic acid |

| Pyridine-2,6-dicarboxylic acid | Ammonia, Reducing Agent (e.g., NaBH4) | Reductive amination, Decarboxylation | 6-Aminopyridine-2-carboxylic acid |

| 6-Acetamidopicolinic acid | 1. NaOH (aq) 2. HCl (aq) | Hydrolysis | 6-Aminopyridine-2-carboxylic acid |

Amidation Reactions for Carboxamide Formation

Once 6-aminopyridine-2-carboxylic acid is obtained, the next step is the formation of the N-methyl carboxamide. Direct reaction of a carboxylic acid with an amine is generally difficult as the basic amine deprotonates the carboxylic acid, forming an unreactive carboxylate salt. To overcome this, the carboxylic acid is typically activated libretexts.org.

A standard method involves converting the carboxylic acid to an acyl chloride, which is then reacted with methylamine (B109427). This can be achieved by treating 6-aminopyridine-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. The subsequent addition of methylamine leads to the formation of this compound nih.gov.

Coupling reagents are also widely used to facilitate amide bond formation without the need to isolate the acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing for direct reaction with an amine libretexts.org. In a typical procedure, 6-aminopyridine-2-carboxylic acid would be treated with DCC and then methylamine to yield the final product.

The following table outlines common amidation strategies:

| Carboxylic Acid Derivative | Reagents | Key Features | Product |

| 6-Aminopyridine-2-carboxylic acid | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Methylamine | Formation of a reactive acyl chloride intermediate | This compound |

| 6-Aminopyridine-2-carboxylic acid | Dicyclohexylcarbodiimide (DCC), Methylamine | In-situ activation of the carboxylic acid | This compound |

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, yield, and environmental footprint of organic reactions. These methods are applicable to the synthesis of this compound.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner products compared to conventional heating methods tandfonline.comnih.gov.

The amidation of pyridine carboxylic acids is a reaction that can be significantly accelerated using microwave energy. For the synthesis of this compound, a mixture of 6-aminopyridine-2-carboxylic acid and an excess of methylamine (or a solution of methylamine) could be subjected to microwave irradiation in a suitable solvent. This approach can drive the reaction to completion in minutes, whereas conventional heating might require several hours tandfonline.com. Microwave-assisted synthesis can also be applied to the reactions of halopyridines with nucleophiles, potentially offering an alternative route to the pyridine carboxamide core sci-hub.se.

Catalytic Synthesis Protocols for Pyridine Carboxamide Derivatives

Catalytic methods for amide bond formation are highly desirable as they avoid the use of stoichiometric activating agents, leading to better atom economy and reduced waste catalyticamidation.info. Various metal and organocatalysts have been developed for the direct amidation of carboxylic acids.

For instance, iron catalysts, such as iron(III) chloride (FeCl₃), have been shown to catalyze the direct amidation of esters, including pyridine carboxylates mdpi.com. A plausible catalytic cycle would involve the coordination of the iron catalyst to the carbonyl oxygen and the pyridine nitrogen, activating the carboxylic acid or ester for nucleophilic attack by methylamine. Palladium-catalyzed aminocarbonylation of iodo-substituted pyridines also provides a route to pyridine carboxamides and could be adapted for this synthesis nih.govresearchgate.net.

Reductive Amination and Nucleophilic Dearomatization Strategies

Reductive amination is a versatile method for forming C-N bonds and is typically used to synthesize amines from carbonyl compounds wikipedia.orgmasterorganicchemistry.com. While not a direct method for forming the amide bond in this compound, it can be a key step in the synthesis of N-substituted aminopyridines, which could be precursors nih.gov. For example, if a suitable pyridine derivative with a carbonyl group at the 2-position were available, reductive amination with methylamine could be employed. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) commonorganicchemistry.comharvard.edu.

Nucleophilic dearomatization of pyridines is a powerful strategy for the synthesis of highly functionalized, non-aromatic nitrogen heterocycles. This reaction typically involves the activation of the pyridine ring, making it susceptible to attack by a nucleophile wikipedia.org. While not a direct route to this compound, this methodology could be employed to create complex precursors that could later be converted to the target compound. For instance, a nucleophilic dearomatization reaction could be used to introduce functionality at specific positions on the pyridine ring, which could then be elaborated to the desired amino and carboxamide groups. The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is a related concept, where a halide on the pyridine ring is displaced by a nucleophile wikipedia.orgnih.gov. A 2-halopyridine could potentially be reacted with a suitable nitrogen-containing nucleophile as a step towards building the final molecule chemrxiv.org.

Derivatization Strategies and Functionalization of this compound

The structure of this compound offers multiple avenues for chemical modification, enabling the synthesis of a diverse range of derivatives. The primary sites for functionalization include the exocyclic amino group at the C-6 position, the N-methylcarboxamide group at the C-2 position, and the carbon atoms of the pyridine core.

The primary amino group at the C-6 position is a versatile handle for introducing a variety of functional groups through several key reactions.

Acylation and Amidation: The exocyclic amino group of aminopyridines can be selectively transformed. researchgate.net Reactions with acylating agents like anhydrides or acyl chlorides are expected to yield the corresponding amides. This chemoselective transformation occurs readily at the more nucleophilic exocyclic amino group. researchgate.net For instance, oxidative amidation has been demonstrated for 2-aminopyridine (B139424) with benzaldehyde in the presence of a catalyst.

Alkylation: N-monoalkylation of aminopyridines can be achieved using various synthetic methods. researchgate.net A common approach involves reductive amination, using a carboxylic acid and a reducing agent like sodium borohydride to afford the corresponding N-alkylated aminopyridine in good yields under mild conditions. researchgate.net Another method employs heterogeneous catalysts to facilitate the N-alkylation reaction between an aminopyridine and an alkylating raw material, which can be optimized for either N-monoalkylation or N,N-dialkylation.

Diazotization and Sandmeyer-Type Reactions: The 6-amino group can be converted to a diazonium salt, which serves as an excellent leaving group for introducing a wide array of substituents. The Sandmeyer reaction, which uses copper(I) salts as catalysts, allows for the substitution of the diazonium group with halides (Cl-, Br-) or cyanide (CN-). wikipedia.orgbyjus.comlscollege.ac.in This radical-nucleophilic aromatic substitution provides a powerful method for synthesizing aryl halides and nitriles from aryl amines. wikipedia.orgnih.gov Variations of this reaction can also introduce other functionalities, making it a cornerstone transformation in aromatic chemistry. nih.govorganic-chemistry.org

Table 1: Potential Modifications at the C-6 Amino Group

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Acylation | Acyl chloride or Anhydride | N-(6-(N-methylcarbamoyl)pyridin-2-yl)acetamide |

| Alkylation | Carboxylic acid, NaBH₄ | 6-(Alkylamino)-N-methylpyridine-2-carboxamide |

The N-methylcarboxamide group at the C-2 position can also undergo several chemical transformations, typical for amide functionalities.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid. For example, studies on related compounds like N-methyl-2-pyridone-5-carboxamide have noted its hydrolysis under acidic conditions. researchgate.net This reaction would convert the N-methylcarboxamide group into a 6-aminopyridine-2-carboxylic acid.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the amide functionality to an amine. This transformation would convert the N-methylcarboxamide group into a 6-((methylamino)methyl)pyridine-2-amine derivative, providing a flexible linker at the C-2 position.

Table 2: Potential Modifications of the N-Methylcarboxamide Moiety

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | 6-Aminopyridine-2-carboxylic acid |

| Reduction | LiAlH₄ then H₂O | (6-Aminopyridin-2-yl)-N-methylmethanamine |

The pyridine ring itself is subject to modification through both electrophilic and nucleophilic substitution, as well as through cyclization reactions to form fused systems.

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene (B151609). uoanbar.edu.iq However, the C-6 amino group is a powerful activating, ortho, para-directing group, while the C-2 N-methylcarboxamide group is deactivating and meta-directing. The strong activating effect of the amino group is expected to direct incoming electrophiles, such as halogens, to the C-3 and C-5 positions. Reactions of 4-aminopyridine with halogens, for instance, have been shown to result in substitution on the pyridine ring. acs.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. uoanbar.edu.iqyoutube.com While the target molecule has no conventional leaving group, advanced catalytic methods have been developed that enable the displacement of amino groups on aminopyridines via a ruthenium(II)-catalyzed SNAr reaction, where a transient η⁶-pyridine complex facilitates the C-N bond cleavage. thieme-connect.comthieme-connect.de

Formation of Fused Heterocycles: The 2-aminopyridine scaffold is a well-established precursor for the synthesis of imidazo[1,2-a]pyridines. This transformation is typically achieved through a condensation reaction between the 2-aminopyridine derivative and an α-haloketone. The reaction proceeds via nucleophilic substitution of the halide by the pyridine ring nitrogen, followed by cyclization. rsc.org Applying this strategy to this compound would be expected to yield a substituted imidazo[1,2-a]pyridine ring system.

Table 3: Potential Transformations of the Pyridine Ring

| Reaction Type | Reagent(s) | Expected Product Position |

|---|---|---|

| Electrophilic Halogenation | Br₂, FeBr₃ | C-3 and/or C-5 |

| Electrophilic Nitration | HNO₃, H₂SO₄ | C-3 and/or C-5 |

| Imidazo[1,2-a]pyridine formation | RCOCH₂Br | Fused imidazole ring |

Advanced Spectroscopic and Structural Elucidation of 6 Amino N Methylpyridine 2 Carboxamide

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The FT-IR spectrum of 6-amino-N-methylpyridine-2-carboxamide is expected to exhibit several characteristic absorption bands corresponding to its primary amine, secondary amide, and substituted pyridine (B92270) ring components.

Key vibrational modes are anticipated based on data from analogous structures like 2-amino-6-methylpyridine and other pyridine carboxamide derivatives. ukm.edu.myresearchgate.net The primary amino (-NH₂) group typically shows two distinct N-H stretching bands, one symmetric and one asymmetric, in the region of 3300-3500 cm⁻¹. researchgate.net The secondary amide group (-CONH-) is characterized by a prominent N-H stretching vibration, usually observed as a single band around 3300 cm⁻¹. ukm.edu.my

The carbonyl (C=O) stretching vibration of the amide, known as the Amide I band, is one of the most intense absorptions in the spectrum, typically appearing in the 1650-1700 cm⁻¹ range. ukm.edu.my The N-H bending vibration of the secondary amide, or the Amide II band, is found between 1525-1555 cm⁻¹. ukm.edu.my Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. researchgate.netnih.gov

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3300 - 3500 |

| N-H Stretch | Amide (-NH-) | ~3300 |

| C-H Stretch | Aromatic (Pyridine Ring) | 3000 - 3100 |

| C=O Stretch (Amide I) | Amide (-CONH-) | 1650 - 1700 |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 |

| N-H Bend (Amide II) | Amide (-CONH-) | 1525 - 1555 |

Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is the selection rules: vibrations that cause a change in polarizability are Raman active, while those that cause a change in dipole moment are IR active.

For this compound, the symmetric vibrations of the pyridine ring are expected to produce strong signals in the Raman spectrum. In contrast, the highly polar carbonyl (C=O) group, which gives a very strong band in the IR spectrum, would typically show a weaker signal in the Raman spectrum. nih.gov Vibrations of the C-C bonds within the pyridine ring are also expected to be prominent. While detailed experimental Raman spectra for this specific compound are not widely published, analysis of related structures like 2-amino-6-methylpyridine provides a basis for expected spectral features. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is the most powerful method for determining the precise molecular structure of organic compounds in solution. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and conformation of atoms.

The ¹H NMR spectrum of this compound would provide a wealth of structural information through chemical shifts, signal multiplicity (splitting patterns), and integration values. The molecule has several distinct proton environments.

The pyridine ring features three aromatic protons (H-3, H-4, and H-5), which would appear as a coupled system, likely in the δ 6.0-8.0 ppm range. Based on data from 2-amino-6-methylpyridine, the H-5 proton, being adjacent to the electron-donating amino group, would be the most shielded (lowest chemical shift), while the H-4 proton would be expected at a higher chemical shift. chemicalbook.com The primary amine (-NH₂) protons would likely appear as a broad singlet, and the secondary amide (-NH -CH₃) proton would appear as a signal whose multiplicity depends on coupling to the methyl protons, often a quartet or a broad signal. The N-methyl (-CH₃) group protons would appear as a doublet in the δ 2.8-3.0 ppm range due to coupling with the adjacent N-H proton.

Table 2: Predicted ¹H NMR Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.3 - 7.6 | t (triplet) | J ≈ 7-8 |

| H-5 | 6.3 - 6.6 | d (doublet) | J ≈ 7-8 |

| H-3 | 7.6 - 7.9 | d (doublet) | J ≈ 7-8 |

| -NH₂ (amino) | 4.5 - 5.5 | br s (broad singlet) | N/A |

| -NH- (amide) | 8.0 - 8.5 | br s or q (quartet) | J ≈ 4-5 (if coupled to CH₃) |

| -CH₃ (N-methyl) | 2.8 - 3.0 | d (doublet) | J ≈ 4-5 (if coupled to NH) |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. This compound has eight unique carbon atoms. The carbonyl carbon of the amide group is the most deshielded, typically appearing at δ 165-175 ppm. The carbons of the pyridine ring are found in the aromatic region (δ 100-160 ppm). The C-6 and C-2 carbons, being attached to nitrogen, are the most deshielded among the ring carbons. The N-methyl carbon is the most shielded, appearing upfield around δ 25-30 ppm.

Table 3: Predicted ¹³C NMR Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | 165 - 175 |

| C-6 (attached to -NH₂) | 158 - 162 |

| C-2 (attached to -CONH) | 150 - 154 |

| C-4 | 138 - 142 |

| C-3 | 110 - 115 |

| C-5 | 105 - 110 |

| -CH₃ (N-methyl) | 25 - 30 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-5), confirming their sequence. A correlation between the amide N-H and the N-methyl protons might also be observed, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It would be used to definitively assign the carbon signals for C-3, C-4, C-5, and the N-methyl group by correlating them to their known proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is crucial for establishing the connectivity of different fragments of the molecule. Key expected correlations include:

The amide N-H proton to the carbonyl carbon (C=O) and the C-2 of the pyridine ring.

The N-methyl protons (-CH₃) to the carbonyl carbon (C=O).

The H-3 proton to C-2, C-4, and C-5.

The H-5 proton to C-4 and C-6.

Table 4: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Proton(s) | Correlated Atom(s) | Information Gained |

|---|---|---|---|

| COSY | H-3 | H-4 | Confirms H-3/H-4 adjacency |

| COSY | H-4 | H-3, H-5 | Confirms pyridine ring sequence |

| HSQC | H-3, H-4, H-5 | C-3, C-4, C-5 | Assigns protonated ring carbons |

| HSQC | -CH₃ | -CH₃ carbon | Assigns N-methyl carbon |

| HMBC | -NH- (amide) | C=O, C-2 | Confirms amide linkage to ring |

| HMBC | -CH₃ | C=O | Confirms N-methyl on amide |

| HMBC | H-3 | C=O | Confirms position of carboxamide at C-2 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. For this compound, high-resolution and tandem mass spectrometry would provide definitive data on its elemental composition and fragmentation pattern.

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₇H₉N₃O), HR-MS analysis, typically using techniques like electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺.

The theoretical exact mass of the neutral molecule is 151.0746 g/mol . The protonated species [M+H]⁺ would therefore have a theoretical m/z (mass-to-charge ratio) of 152.0824. HR-MS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this value with high precision (typically within 5 ppm), allowing for unambiguous confirmation of the compound's elemental composition and distinguishing it from other isobaric compounds.

Table 1: Predicted HR-MS Data for this compound (Note: This table represents theoretical data based on the compound's chemical formula, as specific experimental results are not publicly available.)

| Ion Species | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | C₇H₁₀N₃O⁺ | 152.0824 |

| [M+Na]⁺ | C₇H₉N₃ONa⁺ | 174.0643 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 152.0824) and analyzing the resulting product ions. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For this compound, collision-induced dissociation (CID) of the protonated molecule would likely lead to specific fragmentation pathways. Key predicted fragmentation steps include:

Loss of the N-methylcarbamoyl group (-CONHCH₃): This would involve the cleavage of the bond between the pyridine ring and the carboxamide group, resulting in a fragment corresponding to 6-aminopyridine.

Loss of methylamine (B109427) (-CH₃NH₂): Cleavage of the amide C-N bond could lead to the loss of methylamine, yielding a fragment ion corresponding to the 6-aminopicolinoyl cation.

Loss of ammonia (B1221849) (-NH₃): The primary amino group at the 6-position could be lost as ammonia.

Ring fragmentation: Cleavage of the pyridine ring itself can also occur, though typically requires higher collision energies.

These fragmentation pathways for nitrogen-containing heterocyclic compounds help in confirming the connectivity of the atoms within the molecule. nih.gov

Table 2: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound (Note: This table represents a plausible fragmentation pattern based on the compound's structure. Specific experimental results are required for confirmation.)

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) |

| 152.08 | [C₅H₅N₂]⁺ (6-aminopyridine cation) | CONHCH₃ | 93.05 |

| 152.08 | [C₆H₆N₂O]⁺ (6-aminopicolinoyl cation) | CH₃NH₂ | 122.05 |

| 152.08 | [C₇H₇N₂O]⁺ | NH₃ | 135.06 |

| 152.08 | [C₅H₄NCONHCH₃]⁺ | NH₃ | 135.06 |

X-ray Crystallography for Solid-State Structure Determination

A single crystal X-ray diffraction study of this compound would provide an unambiguous determination of its molecular structure. Such studies on related aminopyridine derivatives reveal that the pyridine ring is typically planar. researchgate.net For instance, the crystal structure of N′-aminopyridine-2-carboximidamide, a related compound, shows a nearly planar arrangement of its non-hydrogen atoms. nih.govresearchgate.net

The analysis would confirm the substitution pattern on the pyridine ring and provide precise measurements of geometric parameters. It is expected that the carboxamide group may be slightly twisted out of the plane of the pyridine ring. Studies on similar N-(pyridine-2-carbonyl)pyridine-2-carboxamides have shown dihedral angles between the two pyridine rings, indicating some degree of non-planarity. nih.gov

The crystal packing is dictated by intermolecular interactions, which are crucial for understanding the physical properties of the solid. For this compound, the primary interactions governing the crystal structure would be hydrogen bonds.

Hydrogen Bonding: The presence of the amino group (N-H donor), the amide group (N-H donor and C=O acceptor), and the pyridine ring nitrogen (acceptor) allows for a rich network of hydrogen bonds. It is highly probable that intermolecular N-H···O hydrogen bonds would form between the amide N-H and the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or chains. Additionally, N-H···N hydrogen bonds involving the amino group and the pyridine nitrogen are expected, similar to those observed in the crystal structure of 6-methylpyridin-2-amine, which forms inversion dimers through N-H···N bonds. researchgate.net

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, further stabilizing the crystal lattice. The arrangement could be either face-to-face or offset.

The combination of these interactions would lead to a stable, three-dimensional supramolecular architecture. nih.gov

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Carboxamide-containing molecules are known to exhibit polymorphism. The specific arrangement of molecules in the crystal lattice, driven by the balance of intermolecular forces, can lead to different crystalline forms under varying crystallization conditions (e.g., solvent, temperature). An investigation into the polymorphism of this compound would involve crystallizing the compound from a variety of solvents and at different temperatures to identify any potential polymorphic forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A comprehensive review of available scientific literature indicates a lack of specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound. While research has been conducted on structurally similar pyridine derivatives, direct spectral analysis, including absorption maxima (λmax) and molar absorptivity values for this specific molecule, is not presently documented in the surveyed literature.

Theoretical studies based on computational models, such as Density Functional Theory (DFT), could predict the electronic transitions and thus the expected UV-Vis absorption bands. For instance, analysis of related pyridine-carboxamide structures suggests that electronic transitions would likely involve π → π* and n → π* transitions associated with the pyridine ring and the carboxamide functional group. The amino and methyl substituents on the pyridine ring would be expected to influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted pyridine-2-carboxamide. However, without experimental data, these predictions remain theoretical.

Further empirical research is required to determine the precise UV-Vis spectroscopic profile of this compound in various solvents. Such studies would provide valuable data for its identification, characterization, and potential applications in quantitative analysis.

Computational and Theoretical Chemistry of 6 Amino N Methylpyridine 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level. These ab initio or semi-empirical methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density.

To find the optimized molecular geometry of 6-amino-N-methylpyridine-2-carboxamide, a specific DFT functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) would be selected. The calculation then iteratively adjusts the positions of the atoms until the configuration with the lowest possible energy—the ground state—is found. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For instance, studies on similar pyridine (B92270) carboxamide derivatives have used DFT to establish the planarity of the pyridine ring and the orientation of the carboxamide and amino groups.

Table 1: Predicted Geometrical Parameters (Hypothetical Data) This table is a representation of the type of data that would be generated from a DFT geometry optimization. The values are for illustrative purposes only.

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length | ~1.39 Å |

| C2-N1 Bond Length | ~1.34 Å |

| C7=O1 Bond Length | ~1.23 Å |

| C7-N2 Bond Length | ~1.35 Å |

| N1-C2-C3-C4 Dihedral Angle | ~0° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. For this compound, these calculations would reveal how the amino and N-methylcarboxamide substituents influence the electronic character and reactivity of the pyridine ring. The analysis would also indicate the regions of the molecule where these frontier orbitals are localized.

Table 2: Frontier Molecular Orbital Energies (Hypothetical Data) This table illustrates the typical output of a HOMO-LUMO analysis. The values are not based on actual experimental or computational results for this specific molecule.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular bonding interactions. It examines the delocalization of electrons from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. This analysis provides insight into the stability arising from electron delocalization, often described in terms of hyperconjugation.

For this compound, NBO analysis would quantify the interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the pyridine ring and carboxamide group. This would help to explain the electronic effects of the substituents and the stability of the molecule's conformation. The analysis provides stabilization energy values (E(2)) for these donor-acceptor interactions.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

The MEP map for this compound would likely show negative potential around the oxygen atom of the carboxamide group and the nitrogen atom of the pyridine ring, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the methyl group would exhibit positive potential.

Molecular Modeling and Simulation Methodologies

While quantum chemical calculations focus on the static, ground-state properties of a single molecule, molecular modeling and simulation techniques can explore the dynamic behavior and conformational possibilities.

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. Due to the rotation around single bonds—such as the bond between the pyridine ring and the carboxamide group, and the C-N bond of the amide—this compound can exist in multiple conformations.

This analysis can be performed by systematically rotating key dihedral angles and calculating the energy of each resulting structure using methods like DFT. The results can be plotted on a potential energy surface or energy landscape, which maps the energy as a function of these rotational angles. The low-energy regions on this map correspond to the most stable and, therefore, most probable conformations of the molecule. Molecular dynamics simulations can also be used to explore the conformational space by simulating the atomic motions over time, providing a dynamic view of how the molecule transitions between different shapes.

Intermolecular Interaction Energy Calculations in Aggregated States

The study of intermolecular interactions in the aggregated or solid states of pyridine carboxamide derivatives is crucial for understanding their crystal packing, polymorphism, and physical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of these non-covalent interactions. For pyridine carboxamides, the primary forces governing aggregation are hydrogen bonding and π-π stacking.

Aggregation studies on related molecules like picolinamide (B142947) (2-pyridine-carboxamide) and nicotinamide (B372718) (3-pyridine-carboxamide) show that the most stable dimeric structure is often a centrosymmetric dimer. researchgate.net In this arrangement, two monomers form a pair of N-H···O=C hydrogen bonds between their amide groups. researchgate.net The pyridine ring itself can also participate in aggregation, as confirmed by neutron scattering experiments and molecular dynamics simulations on aqueous solutions of pyridine, which show a significant tendency for the molecules to aggregate. nih.gov

For this compound, several key intermolecular interactions are expected to dictate its aggregation behavior:

Amide-Amide Hydrogen Bonds: The N-H group of the methylamide can act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming strong N-H···O interactions.

Amino Group Hydrogen Bonds: The 6-amino group provides two N-H moieties that can serve as hydrogen bond donors to the pyridine nitrogen, the carbonyl oxygen, or the amino nitrogen of neighboring molecules.

C-H···O/N Interactions: Weaker C-H···O and C-H···N hydrogen bonds involving the methyl group and aromatic C-H bonds can also play a role in the fine-tuning of the molecular packing.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts in crystal structures. mdpi.com For instance, in related silver(I) complexes with pyridine-based ligands, O···H interactions were found to be the most significant contributors to molecular packing, accounting for over 35-43% of all contacts. mdpi.com C···C contacts, indicative of π-π stacking, were also observed. mdpi.com The calculation of interaction energies provides quantitative insight into the relative importance of these forces in the solid state of this compound and its derivatives.

Table 1: Common Intermolecular Interactions in Pyridine Carboxamide Aggregates and Their Typical Calculated Energies

| Interaction Type | Description | Typical Energy Range (kJ/mol) |

|---|---|---|

| N-H···O | Hydrogen bond between amide N-H and carbonyl oxygen | 20 - 40 |

| N-H···N | Hydrogen bond between amino/amide N-H and pyridine nitrogen | 15 - 30 |

| π-π Stacking | Interaction between aromatic pyridine rings | 10 - 20 |

| C-H···O | Weak hydrogen bond between C-H and carbonyl oxygen | 2 - 10 |

Molecular Docking Studies of Pyridine Carboxamide Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyridine carboxamide derivatives, docking studies are instrumental in elucidating their binding modes within the active sites of biological targets, focusing on the specific molecular interactions that stabilize the ligand-protein complex.

The pyridine carboxamide scaffold offers several key features for molecular recognition: the pyridine ring, which can participate in π-π stacking and hydrogen bonding, and the carboxamide linker, which is a potent hydrogen bond donor and acceptor. nih.govresearchgate.net Docking studies on a variety of pyridine carboxamide derivatives have revealed common interaction patterns.

Hydrogen Bonding: The amide N-H group and the carbonyl oxygen are frequently involved in hydrogen bonds with amino acid residues. For example, in studies of novel pyridine carboxamides as potential succinate (B1194679) dehydrogenase inhibitors, hydrogen bonds were observed with the residues TYR-58 and TRP-173. nih.gov The pyridine nitrogen is also a common hydrogen bond acceptor.

Hydrophobic and π-π Interactions: The aromatic pyridine ring is often positioned within hydrophobic pockets of a protein's active site. It can form van der Waals interactions and π-π stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). mdpi.comacs.org In one study, π–π stacking between the pyridine moiety and residues Lys709 and Phe712 was identified as a key interaction. mdpi.com

Chelation: The pyridine nitrogen and the adjacent carboxamide oxygen can act as a bidentate chelating pair for metal ions present in the active sites of metalloenzymes. ias.ac.in

Docking studies of spiro[indole-3,4'-pyridine]-3'-carboxamide derivatives against the bacterial regulator protein PqsR from Pseudomonas aeruginosa showed binding energies ranging from -5.8 to -8.2 kcal/mol, indicating a strong affinity for the target protein. nih.govresearchgate.netmdpi.com Similarly, docking of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives into the DNA-binding domain of the FOXM1 protein suggested that residues Val296 and Leu289 play a key role in binding. nih.gov These studies highlight the versatility of the pyridine carboxamide scaffold in interacting with diverse protein environments.

Table 2: Examples of Molecular Interactions from Docking Studies of Pyridine Carboxamide Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Types of Interactions Observed | Reference(s) |

|---|---|---|---|---|

| Pyridine-3-carboxamides | DNA Gyrase | Not specified | Predicted binding mode confirmed by crystal structure | nih.gov |

| Pyridine carbothioamides | Urease | Lys709, Phe712 | Hydrogen bonding, van der Waals, π–π stacking | mdpi.com |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | FOXM1 DNA-Binding Domain | Val296, Leu289, Arg297 | Hydrophobic interactions, Halogen bonding | nih.gov |

| Spiro[indole-3,4'-pyridine]-3'-carboxamides | PqsR of P. aeruginosa | Not specified | Binding energies of -5.8 to -8.2 kcal/mol calculated | nih.govresearchgate.netmdpi.com |

| Pyridine carboxamides | Succinate Dehydrogenase | TYR-58, TRP-173 | Hydrogen bonding, Hydrophobic interactions | nih.gov |

Kinetic Studies of Chemical Reactions Involving Pyridine Carboxamide Derivatives

Kinetic studies provide quantitative information about the rates and mechanisms of chemical reactions. For pyridine carboxamide derivatives, kinetic analyses have been particularly important in understanding their stability (e.g., hydrolysis) and reactivity in various chemical transformations.

A key reaction studied is the hydrolysis of the carboxamide group. A kinetic investigation of the hydrolysis of 2-pyridinecarboxamide, 3-pyridinecarboxamide, and 4-pyridinecarboxamide in high-temperature water (190–250 °C) demonstrated that the reactions proceed via first-order kinetics. researchgate.net The hydrolysis products are the corresponding picolinic acids. researchgate.net The study revealed that the position of the carboxamide group significantly influences the reaction rate and activation energy. The reaction rates were found to follow Arrhenius behavior, and the activation energies were determined for each isomer. researchgate.net

The activation energy for the hydrolysis of 2-pyridinecarboxamide was found to be substantially higher than for the 3- and 4-isomers, suggesting a different transition state or mechanism, possibly influenced by the proximity of the pyridine nitrogen atom which can participate in intramolecular catalysis. researchgate.net

Kinetic studies are also performed to understand reaction mechanisms in synthetic chemistry. For instance, the reaction of pyridine carboxamides with 1,3-propanesultone was investigated to understand how the substituent position affects reaction yields. nih.gov A proposed mechanism involving a hydrogen-bonded transition state helped to explain why meta-substituted pyridine carboxamides gave higher yields than their ortho- or para- counterparts. nih.gov Furthermore, some pyridine carboxamide derivatives are designed as prodrugs that undergo enzymatic hydrolysis by amidases to release an active molecule, a process that can be characterized by kinetic studies. asm.org

Table 3: Kinetic Data for the Hydrolysis of Pyridinecarboxamide Isomers in High-Temperature Water

| Compound | Reaction Order | Activation Energy (Ea) (kJ·mol⁻¹) | Key Findings | Reference |

|---|---|---|---|---|

| 2-Pyridinecarboxamide | First-order | 110.9 ± 2.3 | Highest activation energy among isomers. Hydrolysis product (2-Picolinic acid) is further decarboxylated to pyridine. | researchgate.net |

| 3-Pyridinecarboxamide | First-order | 70.4 ± 2.1 | Significantly lower Ea than the 2-isomer. | researchgate.net |

| 4-Pyridinecarboxamide | First-order | 61.4 ± 1.8 | Lowest activation energy among the three isomers. | researchgate.net |

Coordination Chemistry and Metal Complexation of 6 Amino N Methylpyridine 2 Carboxamide

Ligand Design Principles and Chelating Abilities

6-Amino-N-methylpyridine-2-carboxamide is structurally composed of a pyridine (B92270) ring functionalized with a 6-amino group and an N-methyl-2-carboxamide group. This arrangement provides three potential coordination sites: the pyridine ring nitrogen (a soft donor), the carbonyl oxygen of the amide group (a hard donor), and the nitrogen of the exocyclic amino group (a borderline donor).

The pyridine-2-carboxamide portion of the molecule is a classic bidentate chelating scaffold. It is well-documented that ligands like picolinamide (B142947) readily coordinate to metal ions through the pyridine nitrogen and the amide oxygen, forming a highly stable five-membered chelate ring. tandfonline.comrsc.org This N,O-chelation is a dominant feature and a primary driving force in the formation of its metal complexes. The steric hindrance introduced by the N-methyl group is generally minimal and does not prevent this primary coordination mode. figshare.com

The presence of the amino group at the 6-position introduces additional complexity and versatility. This group provides a third potential donor atom, enabling the ligand to act in a tridentate fashion (N,N,O). Such tridentate coordination would involve the pyridine nitrogen, the amide oxygen, and the amino nitrogen, leading to the formation of two fused five-membered chelate rings, a thermodynamically favorable arrangement known as the chelate effect. wikipedia.org The ability of the exocyclic amino group of aminopyridine derivatives to participate in coordination is well-established. researchgate.netpvpcollegepatoda.org

Stoichiometry and Stability of Metal Ion Complexes

The stoichiometry of metal complexes with this compound is expected to vary depending on the metal ion, the counter-ion, and reaction conditions. Based on analogous bidentate picolinamide ligands, the formation of complexes with 1:1 and 1:2 metal-to-ligand ratios is common. rsc.orgtandfonline.com For instance, octahedral complexes of the type [M(L)₂(X)₂], where L is the bidentate ligand and X is a monodentate anion or solvent molecule, are frequently observed. tandfonline.comrsc.org If the ligand acts in a tridentate manner, 1:1 and 1:2 stoichiometries are also probable, leading to complexes such as [M(L)(X)₃] or [M(L)₂].

The stability of these complexes is governed by several factors, including the chelate effect. The formation of one or two five-membered chelate rings upon coordination significantly enhances the thermodynamic stability of the resulting complexes compared to those formed with analogous monodentate ligands. wikipedia.orgscispace.com While specific stability constant data for this compound are not extensively documented, the values for related simpler ligands like 2-aminopyridine (B139424) and picolinic acid provide a useful benchmark for estimating the strength of the metal-ligand interactions. The electron-donating nature of the 6-amino group is expected to increase the basicity of the pyridine nitrogen, potentially leading to higher stability constants compared to unsubstituted N-methylpyridine-2-carboxamide.

| Metal Ion | Picolinic Acid (log β₂) | 2-Aminopyridine (log β₂) |

|---|---|---|

| Co(II) | 10.10 | 2.28 |

| Ni(II) | 11.13 | 2.92 |

| Cu(II) | 12.40 | 3.80 |

| Zn(II) | 10.00 | 2.10 |

Coordination Modes and Geometries of Metal-6-Amino-N-methylpyridine-2-carboxamide Complexes

Based on its structure, this compound can adopt several coordination modes:

Bidentate (N,O) Chelation: This is the most anticipated coordination mode, mirroring the behavior of picolinamide. tandfonline.comfigshare.com The ligand would bind to the metal center via the pyridine nitrogen and the amide oxygen. In this scenario, the 6-amino group remains uncoordinated but can participate in intermolecular hydrogen bonding, influencing the crystal packing.

Tridentate (N,N,O) Chelation: In this mode, the ligand would utilize all three donor atoms to bind a single metal center. For an octahedral complex with two such ligands, they would adopt either a meridional (mer) or facial (fac) arrangement.

Bridging Coordination: The 2-aminopyridine moiety is known to act as a bridging ligand, linking two metal centers through both its pyridine and exocyclic amino nitrogens. elsevierpure.com This could lead to the formation of polynuclear complexes or coordination polymers.

These varied coordination modes can result in a range of coordination geometries around the metal center. Octahedral geometry is common for complexes of first-row transition metals, especially in 1:2 (metal:ligand) stoichiometries. rsc.orgekb.eg Other possibilities include square planar, common for Pd(II) or Pt(II), and tetrahedral geometries, particularly for ions like Zn(II) or Co(II) depending on the ancillary ligands. ikprress.orgmdpi.com

Electronic Structure and Bonding Characteristics within Coordination Compounds

The bonding within coordination compounds of this compound is primarily characterized by the donation of electron pairs from the ligand's nitrogen and oxygen atoms into the vacant d-orbitals of the metal ion, forming coordinate covalent bonds.

From an electronic standpoint, the ligand possesses a combination of features:

The pyridine ring acts as a π-acceptor, capable of stabilizing metal ions in lower oxidation states through back-bonding.

The amino group at the 6-position is a strong σ- and π-donor. Its electron-donating effect increases the electron density on the pyridine ring, enhancing the σ-donor capability (basicity) of the pyridine nitrogen. This should strengthen the metal-pyridine bond.

The amide oxygen is a hard σ-donor.

According to the Hard and Soft Acids and Bases (HSAB) principle, the N,O donor set makes this ligand particularly suitable for forming stable complexes with hard and borderline metal ions, such as Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). mdpi.com The interaction is primarily electrostatic and covalent in nature. For transition metals, this bonding lifts the degeneracy of the d-orbitals, giving rise to the characteristic electronic and magnetic properties of the complexes. pvpcollegepatoda.org

Spectroscopic Characterization of Metal Complexation (e.g., shifts in IR/NMR, UV-Vis changes)

Spectroscopic techniques are invaluable for elucidating the coordination of this compound to metal ions. The binding events induce characteristic shifts in various spectral regions.

Infrared (IR) Spectroscopy: Coordination of the amide group through its oxygen atom typically causes a decrease in the frequency of the C=O stretching vibration (the Amide I band), which is usually found around 1650-1680 cm⁻¹. This red shift is a strong indicator of N,O-chelation. ikprress.org If the amino group participates in coordination, the N-H stretching vibrations (around 3300-3500 cm⁻¹) would also shift, typically to lower wavenumbers, and may broaden. ekb.eg Furthermore, vibrations associated with the pyridine ring are also sensitive to the coordination of the ring nitrogen. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, protons on the pyridine ring, particularly the one adjacent to the nitrogen, experience a downfield shift upon coordination due to the deshielding effect of the metal ion. Similarly, the N-methyl protons would also be expected to shift downfield. In solution studies, coordination can also lead to the broadening of signals. tandfonline.com

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the free ligand is characterized by π→π* and n→π* transitions. Upon complexation, these bands may shift in energy (either blue or red shifts). For complexes with d-block metals, new absorption bands appear in the visible region. These bands correspond to d-d electronic transitions, and their energy and intensity provide information about the coordination geometry and the ligand field strength. Additionally, ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands may also be observed. ikprress.org

| Spectroscopic Technique | Observed Parameter | Expected Change Upon Coordination |

|---|---|---|

| Infrared (IR) | ν(C=O) stretch (Amide I) | Shift to lower wavenumber (Red Shift) |

| ν(N-H) stretch (Amino) | Shift to lower wavenumber; broadening | |

| Pyridine ring vibrations | Shifts in position and intensity | |

| ¹H NMR | Pyridine ring protons | Downfield shift |

| N-CH₃ protons | Downfield shift | |

| UV-Visible | Ligand-based transitions (π→π, n→π) | Shifts in wavelength and intensity |

| New bands (Transition Metals) | Appearance of d-d and/or charge-transfer bands |

Supramolecular Chemistry and Self Assembly Architectures of 6 Amino N Methylpyridine 2 Carboxamide Derivatives

Role of Hydrogen Bonding Networks Involving the Amide and Amino Moieties

The amide and amino functionalities are pivotal in orchestrating the formation of extensive hydrogen bonding networks in the derivatives of 6-amino-N-methylpyridine-2-carboxamide. The amide group possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the amino group provides two hydrogen bond donors (N-H₂). This multiplicity of hydrogen bonding sites allows for the formation of robust and predictable supramolecular synthons.

One of the most common and stable hydrogen-bonding patterns observed in related structures is the formation of centrosymmetric dimers through N-H···O interactions between the amide groups of two molecules. This interaction often leads to the creation of a characteristic R²₂(8) ring motif. Furthermore, the amino group can engage in hydrogen bonding with the amide oxygen or the pyridine (B92270) nitrogen of neighboring molecules, leading to the formation of one-dimensional tapes or two-dimensional sheets. In the case of 6-aminonicotinamide, for instance, a combination of N—H···N and N—H···O hydrogen bonds results in the formation of ribbon-like structures that further assemble into a three-dimensional network rsc.org.

The interplay between the amide and amino groups can lead to a variety of hydrogen bonding motifs, as illustrated in the table below.

| Hydrogen Bond Type | Donor | Acceptor | Resulting Motif | Potential Influence on Assembly |

| Amide-Amide | Amide N-H | Amide C=O | Dimer (e.g., R²₂(8) ring) | Formation of primary building blocks |

| Amino-Amide | Amino N-H | Amide C=O | Chain or sheet formation | Extension of the supramolecular structure in 1D or 2D |

| Amino-Pyridine | Amino N-H | Pyridine N | Chain or sheet formation | Directional assembly of molecules |

| Amide-Pyridine | Amide N-H | Pyridine N | Intramolecular or intermolecular interactions | Can influence molecular conformation and packing |

This table presents potential hydrogen bonding interactions based on the functional groups present in this compound.

π-π Stacking Interactions of the Pyridine Aromatic System

In many crystalline structures of pyridine derivatives, parallel-displaced π-π stacking is a prevalent motif, with centroid-to-centroid distances typically ranging from 3.3 to 3.8 Å. These interactions contribute significantly to the cohesive energy of the crystal lattice, often working in concert with hydrogen bonding to direct the packing of molecules. For example, in related pyridine-2,5-dicarboxylate (B1236617) systems, π-π stacking interactions with centroid-centroid distances of 3.4747(7) Å and 3.7081(7) Å are observed Current time information in San Diego, CA, US.. The presence of substituents on the pyridine ring can modulate the strength and geometry of these interactions by altering the electron density of the aromatic system.

The nature of π-π stacking in these systems can be summarized as follows:

| Stacking Geometry | Description | Typical Centroid-Centroid Distance (Å) |

| Face-to-Face | Rings are perfectly eclipsed. | Generally less favorable due to electrostatic repulsion. |

| Parallel-Displaced | Rings are parallel but shifted relative to one another. | 3.3 - 3.8 |

| Edge-to-Face (T-shaped) | The edge of one ring points towards the face of another. | ~5.0 |

This table outlines common π-π stacking geometries observed in aromatic systems.

Formation of Ordered Molecular Assemblies and Supramolecular Frameworks

The synergy between hydrogen bonding and π-π stacking interactions drives the self-assembly of this compound derivatives into well-defined, ordered molecular assemblies and supramolecular frameworks. The directional and specific nature of hydrogen bonds provides the primary organizational force, leading to the formation of initial motifs such as dimers and chains. These primary structures then further organize through weaker but cumulative π-π stacking interactions and other van der Waals forces to form higher-order, three-dimensional architectures.

The resulting supramolecular frameworks can exhibit a variety of topologies, from simple layered structures to more complex interpenetrated networks. The final architecture is a delicate balance of the strengths and geometries of the various non-covalent interactions at play. In analogous systems of pyrazine-2,5-dicarboxamides, molecules are linked by N—H···N hydrogen bonds to form layers, which are then interconnected by C—H···O hydrogen bonds and offset π–π interactions to create a three-dimensional supramolecular structure . This hierarchical assembly process, governed by a combination of strong and weak non-covalent forces, is a hallmark of crystal engineering and is fundamental to the design of new materials with tailored properties.

Influence of Substituents on Supramolecular Recognition and Assembly Dynamics

The introduction of different substituents onto the basic framework of this compound can profoundly influence the dynamics of supramolecular recognition and self-assembly. Substituents can alter the electronic properties and steric profile of the molecule, thereby modulating the strength and directionality of both hydrogen bonding and π-π stacking interactions.

For instance, electron-withdrawing substituents on the pyridine ring can enhance the acidity of the amino and amide N-H protons, leading to stronger hydrogen bonds. Conversely, electron-donating groups can increase the basicity of the pyridine nitrogen, making it a better hydrogen bond acceptor. The steric bulk of a substituent can also play a critical role by hindering or favoring certain packing arrangements. In a study of N-(pyridine-2-carbonyl)pyridine-2-carboxamides, the introduction of fluorine atoms was shown to alter the crystal packing from layered structures to tubular arrangements researchgate.netnih.gov.

The effect of substituents on non-covalent interactions is a key tool in crystal engineering, allowing for the rational design of supramolecular architectures with desired properties. The following table summarizes the potential effects of different types of substituents.

| Substituent Type | Effect on Hydrogen Bonding | Effect on π-π Stacking | Overall Impact on Supramolecular Assembly |

| Electron-Withdrawing (e.g., -NO₂, -CN, -F) | Strengthens N-H donor acidity. | Can lead to stronger π-π interactions through quadrupole moment changes. | Can promote more robust and ordered assemblies. |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Enhances pyridine N acceptor basicity. | May alter stacking geometry and strength. | Can lead to different packing motifs. |

| Bulky Groups (e.g., -t-butyl) | Can sterically hinder certain hydrogen bond formations. | Can disrupt close packing and π-π stacking. | May lead to less dense or more complex framework structures. |

This table provides a qualitative overview of the influence of substituents on the supramolecular chemistry of this compound derivatives.

Advanced Applications in Chemical Sciences

Contributions to Materials Science and Engineering

The same features that make 6-amino-N-methylpyridine-2-carboxamide a versatile ligand—its rigid heterocyclic core and multiple binding sites—also make its parent scaffold, pyridine-dicarboxamide, a valuable building block for advanced materials.

The pyridine-2,6-dicarboxamide scaffold is widely exploited in the design of functional materials due to its capacity for molecular recognition and self-assembly. mdpi.comresearchgate.net When coordinated with metal ions, these ligands can form well-defined supramolecular architectures with unique properties.

Coordination Polymers: Helical ligands based on the pyridine-2,6-dicarboxamide skeleton have been used to construct one-dimensional coordination polymers with transition metals like zinc (Zn), mercury (Hg), silver (Ag), cadmium (Cd), and cobalt (Co). acs.org These materials can exhibit homochiral or heterochiral structures and possess porous networks. Desolvated forms of these polymers have shown selective adsorption of methanol (B129727) vapor over other gases, indicating their potential use in separation or sensing applications. acs.org

Metallopolymers: Polydimethylsiloxanes cross-linked by coordination complexes between 2,6-pyridinedicarboxamide (B1202270) ligands and iron(III) ions have been developed. researchgate.net These materials function as metallopolymers where the metal-ligand bonds act as reversible cross-links. This network of strong pyridyl-iron coordination and weaker carboxamide-iron interactions allows the material to undergo reversible rupture and reformation, bestowing it with self-healing properties. researchgate.net

The pyridine (B92270) ring is a common structural motif in materials designed for organic light-emitting diodes (OLEDs). Its electron-deficient nature makes it a suitable component for electron-transporting materials (ETMs) and host materials for the emissive layer. rsc.org Pyridine derivatives are used in OLEDs to improve efficiency and stability by providing high triplet energy and facilitating smooth electron injection from the cathode. rsc.org

While this compound itself is not a primary component in current commercial OLEDs, its core structure is highly relevant. Functional materials integrating pyridine with other aromatic systems, such as pyrene, have been successfully developed as hole-transporting materials (HTMs) for solution-processed OLEDs. nih.gov In these designs, the pyridine unit acts as the electron-accepting part of the molecule. nih.gov The ability to synthesize and modify pyridine-based building blocks like this compound is therefore crucial for the development of next-generation optoelectronic materials.

| Material Type | Function of Pyridine Moiety | Resulting Device Property | Reference |

|---|---|---|---|

| Electron-Transporting Material (ETM) | Facilitates smooth electron injection and transport | Improved current efficiency and thermal stability | rsc.org |

| Hole-Transporting Material (HTM) | Acts as an electron-acceptor unit in donor-acceptor structures | High device performance with reduced efficiency roll-off | nih.gov |

| Host Material | Provides high triplet energy to prevent exciton (B1674681) quenching | Enhanced external quantum efficiency | rsc.org |

Beyond the self-healing metallopolymers mentioned previously, the building blocks of this compound are relevant to polymer chemistry. Pyridine dicarboxylic acids, which are precursors to carboxamides, are being investigated as renewable, rigid monomers for producing polyesters. wur.nl For example, polyester (B1180765) synthesized from 2,6-pyridinedicarboxylic acid and ethylene (B1197577) glycol shows a glass transition temperature (Tg) higher than that of polyethylene (B3416737) terephthalate (B1205515) (PET), suggesting its potential as a bio-based alternative with enhanced thermal properties. wur.nl

Additionally, pyridine-functionalized polymers have been used as additives to stabilize polymer systems. In one application, a poly(3-hexylthiophene) polymer end-capped with a pyridine group (P3HT-Py) was used to stabilize nanoparticle dispersions for fabricating organic solar cells. unimelb.edu.au The pyridine unit provides a site for reversible protonation, allowing it to act as a switchable surfactant that can be removed after film formation, improving final device performance. unimelb.edu.au While not a bulk stabilizer in the traditional sense of preventing degradation, this demonstrates the utility of the pyridine moiety in controlling polymer assembly and stability in solution. The multifunctionality of this compound suggests its potential as a monomer or additive for creating specialized polymers with tailored properties.

The Role of this compound in Semiconductor and Solar Cell Materials Remains Unexplored

Despite extensive interest in pyridine and carboxamide derivatives for advanced materials, specific research detailing the application of this compound in semiconductor and solar cell technologies is not publicly available. While the broader families of pyridine-based ligands and carboxamide compounds have been investigated for their potential in these fields, the unique properties and performance of this specific molecule in such applications have yet to be characterized in published scientific literature.

The development of next-generation semiconductor and solar cell technologies heavily relies on the design and synthesis of novel organic and organometallic compounds. Molecules containing pyridine and carboxamide functional groups are of particular interest due to their versatile coordination chemistry, which allows them to act as ligands, forming stable complexes with a variety of metal ions. These complexes can exhibit desirable photophysical and electronic properties, such as efficient light absorption and charge transfer, which are crucial for applications in devices like dye-sensitized solar cells (DSSCs) and perovskite solar cells.

However, a thorough review of scientific databases and chemical literature reveals a gap in the exploration of this compound for these purposes. There are no available research findings, data tables, or detailed studies on its synthesis, characterization, or performance within a semiconductor or solar cell device. The potential of this compound as a ligand in photosensitizing metal complexes, as a component in semiconducting metal-organic frameworks (MOFs), or as an interfacial modifier in solar cells remains a subject for future investigation.

Consequently, without experimental data or theoretical studies, it is not possible to provide detailed research findings or performance metrics for this compound in the context of semiconductor and solar cell materials. The scientific community has not yet directed its focus to this specific molecule for these advanced applications.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The demand for environmentally benign chemical processes is a major driver of innovation in synthetic organic chemistry. Future research concerning 6-amino-N-methylpyridine-2-carboxamide will increasingly focus on developing synthesis routes that are not only efficient but also adhere to the principles of green chemistry.

Key areas of development include:

Catalytic Amide Bond Formation: Traditional methods for creating the amide bond often rely on stoichiometric activating agents, which generate significant waste. researchgate.net Future methodologies will likely pivot towards catalytic approaches. This includes the use of boronic acid derivatives, transition metal complexes, or organocatalysts that facilitate the direct condensation of a carboxylic acid (or its ester) with an amine under milder conditions, thereby improving atom economy. researchgate.net

Biocatalysis: The use of enzymes for amide bond formation is a promising sustainable alternative. nih.gov Lipases, carboxylic acid reductases, and other engineered enzymes can operate in aqueous media under mild conditions, offering high specificity and reducing the need for protecting groups and harsh reagents. acs.org Exploring enzymatic routes for the N-methylation and amidation steps in the synthesis of this compound could lead to highly efficient and green manufacturing processes. nih.gov

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. rsc.org Integrating the synthesis of this compound into a flow process, potentially with immobilized catalysts or reagents, would represent a significant advancement over traditional batch processing.

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for forming chemical bonds under mild conditions. nih.gov Developing photocatalytic methods for the key bond-forming steps, such as C-N coupling or amidation, could provide energy-efficient synthetic pathways.

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Strategies

| Parameter | Conventional Methods | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Often require stoichiometric coupling agents (e.g., carbodiimides) | Catalytic (e.g., transition metals, enzymes, photocatalysts) researchgate.netnih.gov |

| Solvents | Often rely on volatile organic compounds (VOCs) | Aqueous media, green solvents, or solvent-free conditions |

| Byproducts | High volume of chemical waste | Minimal waste (high atom economy) researchgate.net |

| Energy Input | Often require heating or cooling | Milder conditions (e.g., room temperature, visible light) nih.gov |

| Process Type | Typically batch processing | Continuous flow processes for better control and scalability rsc.org |

Integration with Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes and for studying the dynamic behavior of molecular systems. The integration of advanced, real-time analytical techniques, often termed Process Analytical Technology (PAT), is a key future direction. mt.comstepscience.comresearchgate.net

Operando Spectroscopy: This approach involves monitoring a chemical reaction under actual operating conditions. nih.govmdpi.comchimia.ch Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time. mt.comresearchgate.net Applying these methods to the synthesis of this compound would provide invaluable data for kinetic modeling and mechanism elucidation, enabling precise process control and optimization. mdpi.com

Real-Time NMR Spectroscopy: Flow NMR is another powerful PAT tool that can provide detailed structural information on species present in a reaction mixture as it flows through the spectrometer. rsc.org This would be particularly useful for identifying transient intermediates that are difficult to detect with offline methods.

Coupling with Mass Spectrometry: Online High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be integrated into a reaction setup to provide rapid analysis of reaction progress and impurity profiles, accelerating process development. rsc.org

These in-situ techniques move beyond the static analysis of final products to provide a dynamic picture of the chemical transformation, which is fundamental for rational process design and for understanding the formation of complex molecular assemblies. researchgate.net

Rational Design of this compound Derivatives for Tailored Chemical Functions

The this compound core is a template that can be systematically modified to create derivatives with specific, pre-determined functions. This "rational design" approach is heavily reliant on the synergy between synthetic chemistry and computational modeling.

Computational Guidance: Quantum chemical methods like Density Functional Theory (DFT) can be used to predict the electronic properties, reactivity, and spectroscopic signatures of designed derivatives. researchgate.netacs.orgbendola.com Molecular dynamics (MD) simulations can predict how these molecules will interact with other species, such as biological targets or other monomers in a material, and assess their conformational stability. nih.govmdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives with systematic variations—for example, altering substituents on the pyridine (B92270) ring or the amide group—and correlating these structural changes with functional outcomes, robust SAR models can be built. mdpi.comresearchgate.netnih.gov These models, informed by computational insights, can guide the design of next-generation compounds with enhanced performance, whether for biological activity or materials science applications. For instance, modifying the amino group or the aromatic ring can tune the molecule's hydrogen bonding capabilities and electronic character, which are critical for molecular recognition and self-assembly.

Table 2: Strategies for Rational Design of Pyridine Carboxamide Derivatives

| Design Goal | Structural Modification Strategy | Relevant Computational Tool |

|---|---|---|

| Enhance Binding Affinity | Introduce functional groups (e.g., H-bond donors/acceptors, hydrophobic moieties) at specific positions. | Molecular Docking, Molecular Dynamics nih.gov |

| Tune Electronic Properties | Add electron-donating or electron-withdrawing groups to the pyridine ring. | Density Functional Theory (DFT) researchgate.netbendola.com |

| Improve Solubility | Incorporate polar functional groups or flexible alkyl chains. | Solvation Models, MD Simulations |

| Control Supramolecular Assembly | Modify sites involved in hydrogen bonding or π-π stacking. | DFT, MD Simulations acs.orgmdpi.com |

Expanding Supramolecular Applications in Responsive Materials

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The functional groups on this compound—specifically the pyridine nitrogen, the amino group (NH2), and the amide N-H and C=O groups—make it an excellent building block for creating complex supramolecular architectures. analis.com.my

Hydrogen-Bonded Assemblies: The combination of hydrogen bond donors (amino and amide N-H) and acceptors (pyridine N and carbonyl O) allows for the formation of predictable and robust one-, two-, or three-dimensional networks. nih.govresearchgate.net These interactions are foundational to crystal engineering and the design of porous organic materials.

Supramolecular Polymers: By designing derivatives that can form strong, directional, non-covalent bonds, it is possible to create supramolecular polymers. nih.gov These materials combine the properties of conventional polymers with dynamic characteristics, such as self-healing and responsiveness to stimuli, because the non-covalent bonds can break and reform.

Responsive Materials: The pyridine nitrogen is sensitive to pH, and the amide group can coordinate with metal ions. These properties can be exploited to create "smart" or "responsive" materials. For example, a hydrogel or polymer based on this scaffold could change its properties—such as swelling, color, or mechanical strength—in response to changes in pH, the introduction of a specific metal ion, or temperature. researchgate.net The integration of such molecules into polymer backbones could lead to materials that respond to mechanical stress or light.

Future research will likely explore the co-assembly of this compound derivatives with other molecules to create multi-component functional materials, such as charge-transfer complexes or host-guest systems for sensing and delivery applications. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 6-amino-N-methylpyridine-2-carboxamide in laboratory settings?